molecular formula C19H21N3O2 B6698635 N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B6698635
M. Wt: 323.4 g/mol
InChI Key: JNMYRVFPYFMWJR-UHFFFAOYSA-N
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Description

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a carboxamide group

Properties

IUPAC Name

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12-9-13(2)17(14(3)10-12)22-8-6-16(19(22)24)21-18(23)15-5-4-7-20-11-15/h4-5,7,9-11,16H,6,8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMYRVFPYFMWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCC(C2=O)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Trimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the trimethylphenyl group is introduced onto the pyrrolidine ring.

    Formation of the Pyridine Ring: This can be accomplished through a condensation reaction involving a suitable pyridine precursor.

    Formation of the Carboxamide Group: This step typically involves the reaction of the pyridine derivative with an amine to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide include other pyrrolidine and pyridine derivatives with similar structural features.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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